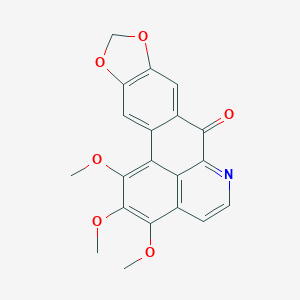

Oxophoebine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Oxophoebine is a natural alkaloid that is found in plants belonging to the Apocynaceae family. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells. In

Wissenschaftliche Forschungsanwendungen

Neuroprotective and Cognitive Benefits

Alpinia oxyphylla, a plant from which Oxophoebine is derived, has demonstrated neuroprotective properties and potential cognitive benefits. Research has highlighted its traditional use in enhancing cognitive performance and treating neurological disorders. Phytochemical analysis revealed components such as essential oils and terpenes, showing neuroprotective, anti-neoplastic, and various other pharmacological activities. Modern pharmacological studies support the traditional uses of A. oxyphylla in treating nervous system diseases, highlighting its neuroprotection and anti-carcinogenic effects (Zhang et al., 2018).

Anxiety and Stress Regulation

Oxophoebine's precursor, oxytocin (OXT), has been studied for its anxiolytic and antistress properties. It's considered for treating conditions associated with anxiety, fear, and social dysfunctions. The studies indicate an imbalance of the endogenous brain OXT system in the etiology of anxiety disorders, especially those with a social component. Chronic OXT treatment may lead to reduced OXT receptor availability and increased anxiety, suggesting a complex relationship between OXT levels and anxiety regulation (Neumann & Slattery, 2016).

Treatment of Neurological Disorders

Oxophoebine's precursor, oxytocin, is being researched for its potential application in treating neurological disorders like autism and schizophrenia. It's suggested that the oxytocin system could be a novel therapeutic target for these conditions. Various studies, including double-blind treatment trials, support the therapeutic potential of oxytocin in psychotic illness. The safety profile and tolerability of oxytocin in chronic trials appear favorable, though more research is required before its widespread clinical use is warranted (Macdonald & Feifel, 2012).

Social Behavior and Cognitive Effects

Oxytocin, a precursor of Oxophoebine, is involved in various social behaviors and cognitive processes. Research indicates its role in social decision-making, processing of social stimuli, and behaviors like eye contact and social memory. Intranasal oxytocin administration in humans has altered brain activity related to social and emotional processing. These findings suggest that oxytocin influences neural circuits involved in social cognition and behavior (Grace et al., 2018).

Learning and Addiction

Research on oxytocin has also covered its effects on learning and addiction. It's suggested that oxytocin interferes with reward and addiction by influencing neurobiological processes related to stress, learning, memory, and social behavior. The review of literature posits that a well-functioning oxytocinergic system has protective effects against the initial response to drugs of abuse, the development of dependence, and drug reinstatement. However, continuous drug use or chronic exposure to stress can dysregulate this system (Sarnyai & Kovacs, 2014).

Eigenschaften

CAS-Nummer |

109175-37-3 |

|---|---|

Produktname |

Oxophoebine |

Molekularformel |

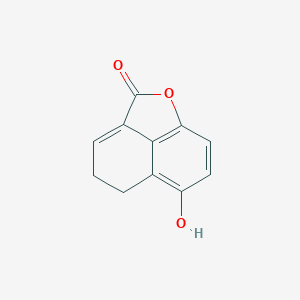

C20H15NO6 |

Molekulargewicht |

365.3 g/mol |

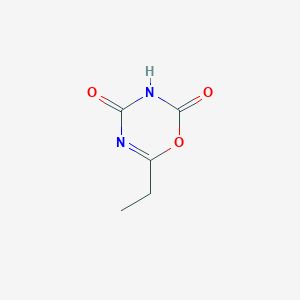

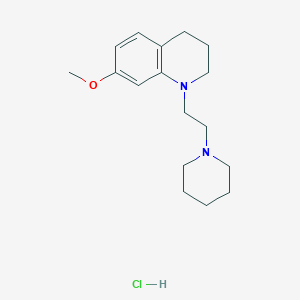

IUPAC-Name |

17,18,19-trimethoxy-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(19),2,4(8),9,12,14,16(20),17-octaen-11-one |

InChI |

InChI=1S/C20H15NO6/c1-23-18-9-4-5-21-16-14(9)15(19(24-2)20(18)25-3)10-6-12-13(27-8-26-12)7-11(10)17(16)22/h4-7H,8H2,1-3H3 |

InChI-Schlüssel |

JHBLLXUDHWJZMA-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C3=CC4=C(C=C3C(=O)C5=NC=CC1=C25)OCO4)OC)OC |

Kanonische SMILES |

COC1=C(C(=C2C3=CC4=C(C=C3C(=O)C5=NC=CC1=C25)OCO4)OC)OC |

Andere CAS-Nummern |

109175-37-3 |

Synonyme |

oxophoebine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

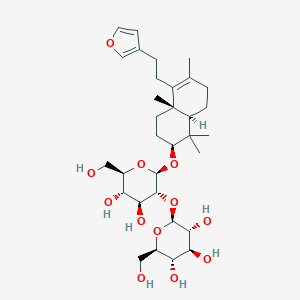

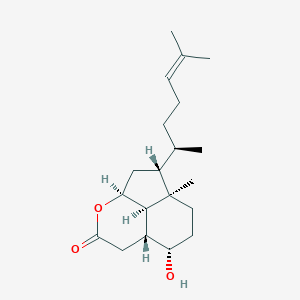

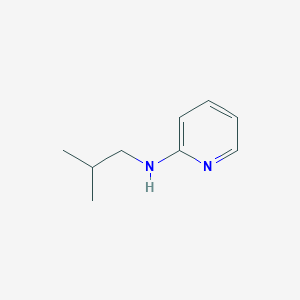

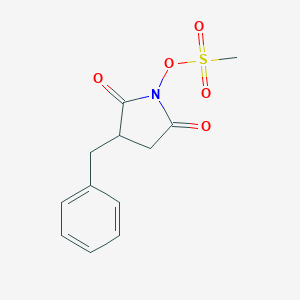

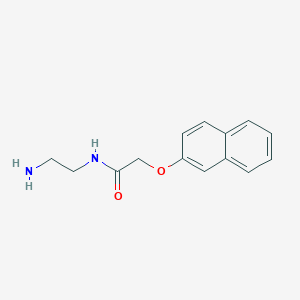

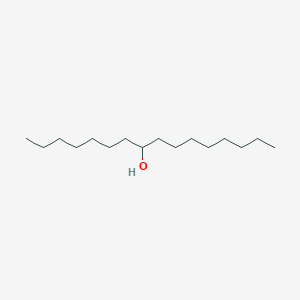

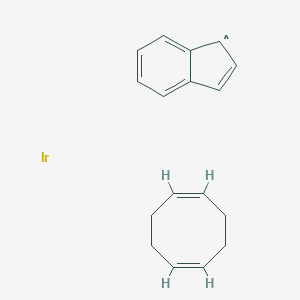

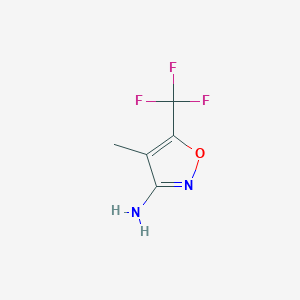

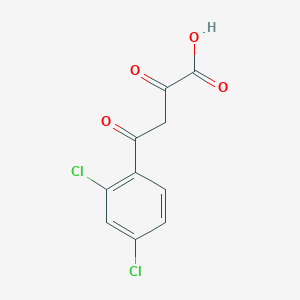

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-4-[4-(methylamino)butoxy]phenol](/img/structure/B33891.png)